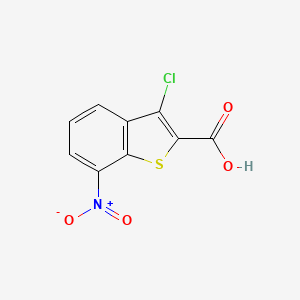

3-Chloro-7-nitro-1-benzothiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

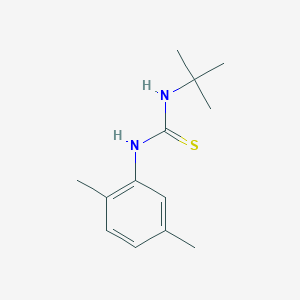

3-Chloro-7-nitro-1-benzothiophene-2-carboxylic acid (CNBC) is a synthetic compound with potential applications in various fields of research and industry. It has a molecular formula of C9H4ClNO4S and a molecular weight of 257.64 .

Molecular Structure Analysis

The molecular structure of CNBC includes a benzothiophene ring substituted with a nitro group (NO2), a chloro group (Cl), and a carboxylic acid group (COOH) . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography, but such information is not available in the current search results.Applications De Recherche Scientifique

Synthesis and Derivatives Formation

3-Chloro-7-nitro-1-benzothiophene-2-carboxylic acid plays a pivotal role in the synthesis of various chemically significant derivatives. It acts as a precursor in the preparation of 7-chloro and 7-nitro derivatives of benzo[b]thiophene and 1,2-benzisothiazole, showcasing its versatility in creating chloro and nitro substituted ring systems. These derivatives are obtained through reactions involving common precursors, highlighting the compound's utility in generating structurally diverse molecules (Rahman & Scrowston, 1984).

Chemical Transformations

The nitration of benzo[b]thiophen-2-carboxylic acid, closely related to this compound, results in the production of a mixture of substitution products. This chemical transformation emphasizes the compound's reactivity towards nitration, facilitating the exploration of nitro-substituted derivatives for further chemical synthesis and potential applications in materials science and pharmaceuticals (Cooper & Scrowston, 1971).

Cyclization Reactions

Cyclization of thiophenyl-acetals and ketones using polyphosphoric acid in refluxing chlorobenzene demonstrates the compound's utility in synthesizing benzo[b]thiophenes substituted at various positions. This method showcases the efficiency of using this compound in generating compounds with potential applications in organic electronics and pharmaceuticals (Pié & Marnett, 1988).

Luminescence Sensitization

The application of thiophenyl-derivatized nitrobenzoic acid ligands, derived from similar compounds like this compound, in sensitizing Eu(III) and Tb(III) luminescence highlights its potential in developing luminescent materials. These materials could find applications in bioimaging, sensors, and optoelectronic devices, underlining the compound's significance in material science (Viswanathan & Bettencourt-Dias, 2006).

Ruthenium-Catalyzed Vinylation

The ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids, akin to this compound, with alkenes through directed C-H bond cleavage provides a method for regioselective vinylation. This process underscores the compound's role in forming vinylated products, which could be instrumental in the synthesis of polymers and functional materials (Ueyama et al., 2011).

Mécanisme D'action

Target of action

Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of action

The mode of action of benzofuran derivatives can vary depending on the specific compound and its targets. Some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells .

Biochemical pathways

The biochemical pathways affected by benzofuran derivatives can be diverse, depending on the specific targets of the compound. For example, some benzofuran derivatives have been found to have anti-hepatitis C virus activity .

Result of action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in various types of cancer cells .

Analyse Biochimique

Biochemical Properties

It is known that benzofuran compounds, which 3-Chloro-7-nitro-1-benzothiophene-2-carboxylic acid is a derivative of, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Molecular Mechanism

It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific mechanisms for this compound have not been elucidated.

Propriétés

IUPAC Name |

3-chloro-7-nitro-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO4S/c10-6-4-2-1-3-5(11(14)15)7(4)16-8(6)9(12)13/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHQCJUMDOVUPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid](/img/structure/B2529220.png)

![N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2529223.png)

![Ethyl 2-(2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)thiazol-4-yl)acetate](/img/structure/B2529225.png)

![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2529228.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2529241.png)